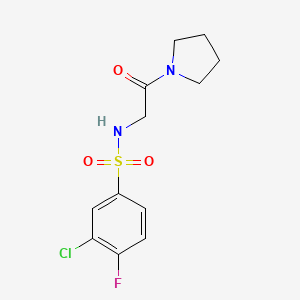

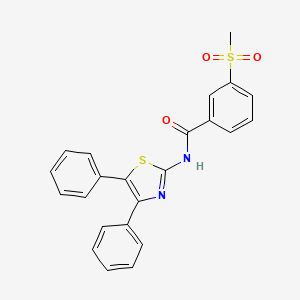

3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CFTR modulator, which is a type of drug that helps in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems.

Applications De Recherche Scientifique

Rapid and Selective Oxidation Protocol

A study by Palav et al. (2021) explored the use of a sulfonimide reagent, specifically N-chloro-N-(phenylsulfonyl)benzenesulfonamide, for the mild and selective oxidation of alcohols and ethers. This reagent was efficient in oxidizing primary and secondary alcohols, along with their symmetrical and mixed ethers, into corresponding aldehydes and ketones, highlighting its utility in synthetic chemistry for functional group transformations without necessitating activation steps. The recoverable catalyst and quantitative recovery of the reagent precursor underscore its potential for sustainable chemical processes (Palav et al., 2021).

Antimicrobial and Anticancer Evaluation

Kumar et al. (2014) synthesized a series of N-substituted benzenesulfonamide derivatives, which were evaluated for their in vitro antimicrobial and anticancer activities. Certain compounds showed significant effectiveness, indicating the potential of these derivatives as leads in drug discovery efforts targeting microbial infections and cancer. This study underscores the importance of structural modifications in benzenesulfonamides for enhancing biological activity (Kumar et al., 2014).

Synthesis and Characterization of Carbonic Anhydrase Inhibitors

Balandis et al. (2020) reported the synthesis of pyrrolidinone-based chlorinated benzenesulfonamide derivatives and their evaluation as inhibitors of human carbonic anhydrases, particularly focusing on cancer-related isoforms. These compounds exhibited low nanomolar affinity, demonstrating the potential for developing selective inhibitors for therapeutic applications. The introduction of a chloro group enhanced the affinity, offering insights into structural attributes favorable for enzyme inhibition (Balandis et al., 2020).

Metalation and Synthetic Applications

Familoni (2002) discussed the directed ortho metalation (DoM) methodology applied to arylsulfonamides, revealing their potent role as Directed Metalation Groups (DMGs). This comprehensive account illustrates how metalation of sulfonamides opens pathways to heterocyclic synthesis and highlights new developments and rearrangements, offering a valuable tool for synthetic chemists in the construction of complex molecules (Familoni, 2002).

Propriétés

IUPAC Name |

3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFN2O3S/c13-10-7-9(3-4-11(10)14)20(18,19)15-8-12(17)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQZABZYIQDYCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201328863 |

Source

|

| Record name | 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

44.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47195799 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

690647-41-7 |

Source

|

| Record name | 3-chloro-4-fluoro-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201328863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2922091.png)

![4-[(3-chlorobenzyl)oxy]benzenecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2922092.png)

![8-ethyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2922096.png)

![2-ethoxy-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2922097.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2922100.png)

![4-[2-(4-Bromophenoxy)ethoxy]-3-propoxybenzaldehyde](/img/structure/B2922102.png)

![3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one](/img/no-structure.png)

![1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922110.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2922112.png)

![2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2922113.png)